2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide
Description
Properties
CAS No. |
658041-39-5 |
|---|---|
Molecular Formula |
C17H12ClN3O4 |
Molecular Weight |
357.7 g/mol |
IUPAC Name |
2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H12ClN3O4/c18-9-16(23)20(11-5-7-12(8-6-11)21(24)25)17-13-3-1-2-4-14(13)19-15(17)10-22/h1-8,10,19H,9H2 |
InChI Key |
QNXUBZBAFFMAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)N(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CCl |
Origin of Product |
United States |
Biological Activity
2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide is a synthetic compound belonging to the acetamide class, which exhibits a variety of biological activities. This article reviews its biological activity, focusing on antibacterial properties, cytotoxicity, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 354.75 g/mol. The structure features a chloro substituent on the indole ring and a nitrophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H12ClN3O4 |
| Molecular Weight | 354.75 g/mol |
| CAS Number | 658041-39-5 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against various pathogens, particularly Klebsiella pneumoniae . The compound was evaluated for its minimum inhibitory concentration (MIC) and showed promising results.
Case Study: Antibacterial Efficacy Against Klebsiella pneumoniae
A study conducted in 2020 aimed to assess the antibacterial activity of this compound against K. pneumoniae , a significant cause of nosocomial infections. The results indicated that:
- MIC Values : The compound demonstrated effective antibacterial activity with MIC values ranging from 16 to 32 µg/mL.
- Mechanism of Action : It likely interacts with penicillin-binding proteins, leading to bacterial cell lysis .
Cytotoxicity Assessment
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary tests indicated that this compound exhibited low cytotoxic effects on mammalian cell lines, suggesting a favorable safety margin for further development.
Summary of Cytotoxicity Results
| Cell Line | IC50 (µg/mL) | Remarks |
|---|---|---|
| HEK293 | >100 | Low cytotoxicity observed |
| MCF-7 | >100 | Non-toxic at tested concentrations |
Pharmacokinetic Profile
The pharmacokinetic properties of the compound were also evaluated, showing favorable absorption and distribution characteristics. This profile indicates potential for oral administration and therapeutic use.
Key Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Metabolism | Hepatic |
Structure-Activity Relationship (SAR)
The presence of the chloro atom in the structure is believed to enhance the compound's stability and biological activity. SAR studies suggest that modifications to the nitrogen and carbon chains can significantly affect antibacterial potency and selectivity.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of indole derivatives, including 2-chloro-N-(2-formyl-1H-indol-3-yl)-N-(4-nitrophenyl)acetamide. Research indicates that compounds with indole structures can exhibit cytotoxicity against various cancer cell lines.
Case Studies :
- A study demonstrated that derivatives of indole showed significant antiproliferative activity against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. The compound exhibited IC50 values indicating potent activity, particularly in the context of structural modifications that enhance biological efficacy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5r | HeLa | 16.12 ± 1.54 |
| 5r | MCF-7 | 12.54 ± 1.15 |
| 5r | HepG2 | 10.56 ± 1.14 |
Anti-inflammatory Properties
Indole derivatives have also been studied for their anti-inflammatory effects. The introduction of nitro groups in aromatic systems has been linked to enhanced anti-inflammatory activity.
Research Findings :
A derivative similar to this compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating chronic inflammatory diseases .
Antimicrobial Activity
Indoles are known for their antimicrobial properties, making them valuable in developing new antibiotics.
Case Studies :
Research has shown that certain indole derivatives possess broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the nitro group enhances this activity by disrupting bacterial cell wall synthesis .
Summary of Applications
The following table summarizes the key applications of this compound:
| Application | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, with significant IC50 values. |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines, useful in chronic inflammation treatment. |
| Antimicrobial | Broad-spectrum activity against bacteria; effective in disrupting bacterial cell walls. |
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(1H-indol-3-yl)acetamide
2-Chloro-N-(4-nitrophenyl)acetamide
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : Substitutes nitro with fluorine.
- Properties : Fluorine’s electronegativity enhances polarity but reduces steric bulk compared to nitro. Intramolecular C—H···O interactions observed .
- Comparison : Fluorine’s smaller size may improve solubility but diminish electrophilic reactivity relative to the nitro group.
Indole-Based Derivatives
2-(N-(2-(2-Chloro-1H-indol-3-yl)ethyl)acetamido)-N-(4-methylbenzyl)-2-(4-nitrophenyl)acetamide (III-27)
- Structure : Incorporates a chloroindole and nitro group but includes an ethyl linker and methylbenzyl substituent.
- Synthesis : Yielded 45% via multicomponent reaction; melting point 215–216°C .
- Comparison : The ethyl spacer and additional benzyl group increase molecular weight (518.99 g/mol) and steric hindrance, likely altering binding affinity compared to the target compound.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Features a methylsulfonyl group and chloro-nitro-phenyl substitution.
- Crystallography : Nitro group twisted 16.7° from the benzene plane, with intermolecular C—H···O interactions .
Heterocyclic Replacements
2-(4-Nitrophenyl)-N-(1,2-oxazol-3-yl)acetamide
- Structure : Replaces indole with an oxazole ring.
- Properties : Molecular weight 247.21 g/mol, logP 1.72, and hydrogen bond acceptors = 8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
